molecular formula C13H12F3N3 B1623344 5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 676153-52-9

5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No. B1623344
CAS RN: 676153-52-9
M. Wt: 267.25 g/mol
InChI Key: RKHNOQLBCDXICF-UHFFFAOYSA-N
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Description

“5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the IUPAC name 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine . It has a molecular weight of 307.23 . The compound is part of the pyrimidine family, which is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds . This reaction has been used in the synthesis of similar compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. One particular compound exhibited anti-inflammatory activity comparable to the standard drug Indomethacin. This series was also screened for antimicrobial activity, showing promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).

Anticancer and Anti-5-Lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship was discussed, highlighting the potential of these compounds in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Herbicidal Activity

Derivatives of 5-(Substituted-phenyl)-4,6-dioxo-4,5,6,7-tetrahydropyrazolo[3,4-d]pyrimidines were synthesized and tested for herbicidal activity. Some compounds demonstrated good herbicidal efficacy, with one compound showing superior inhibition against Zinnia elegans in post-emergence tests, suggesting potential applications in agriculture (Xueming et al., 2015).

Photophysical Properties

The photophysical properties of a series of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been investigated. This study provided insights into the optical absorption and emission properties of these compounds, suggesting potential applications in material science and photophysics (Stefanello et al., 2022).

Efficient Synthesis Methods

An efficient method for synthesizing various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported. This approach facilitates the creation of a diverse library of compounds, which could be useful for further biological evaluation and application in various scientific domains (Jismy et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to targetmonoamine oxidase B , an important enzyme in the field of neurodegenerative disorders .

Mode of Action

It’s known that the compound interacts with its target, potentially inhibiting its function . This interaction could lead to changes in the target’s activity, affecting the biochemical pathways it is involved in.

Biochemical Pathways

Given its potential target, it may influence pathways related toneurodegenerative disorders . The inhibition of monoamine oxidase B could affect the metabolism of neurotransmitters, potentially alleviating symptoms of these disorders.

Pharmacokinetics

Its physical properties such as melting point, boiling point, and density have been predicted . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Some derivatives of this compound have shownmicromolar IC50 values against monoamine oxidase B , indicating a potential for therapeutic use in neurodegenerative disorders.

properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)11-8-10(9-4-2-1-3-5-9)18-12-6-7-17-19(11)12/h1-7,10-11,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHNOQLBCDXICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421943
Record name SBB021674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

676153-52-9
Record name SBB021674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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